3,3-Dimethylbutan-1-ol;4-nitrobenzoic acid
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Overview
Description
3,3-Dimethylbutan-1-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications.
3,3-Dimethylbutan-1-ol: is a structural analog of choline and is known for its role in inhibiting microbial trimethylamine formation, which has implications in reducing plasma trimethylamine N-oxide levels . It is a branched alkanol with the molecular formula C6H14O and is used in various chemical syntheses .
4-Nitrobenzoic acid: is an organic compound with the formula C7H5NO4. It is a pale yellow solid and serves as a precursor to several important chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . It is used in the production of the anesthetic procaine and folic acid .
Preparation Methods
3,3-Dimethylbutan-1-ol
Industrial Production: Industrially, it is produced by the hydrogenation of 3,3-dimethylbutanal using a suitable catalyst under controlled conditions.
4-Nitrobenzoic acid
Chemical Reactions Analysis
3,3-Dimethylbutan-1-ol
Types of Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Major Products: Oxidation typically yields 3,3-dimethylbutanoic acid, while reduction can produce 3,3-dimethylbutane.
4-Nitrobenzoic acid
Types of Reactions: It undergoes nitration, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.
Major Products: Reduction of 4-nitrobenzoic acid yields 4-aminobenzoic acid, which is used in the synthesis of various pharmaceuticals.
Scientific Research Applications
3,3-Dimethylbutan-1-ol
Chemistry: Used as a ligand in the preparation of nickel-based single-molecule magnets.
Biology: Inhibits microbial trimethylamine formation, reducing plasma trimethylamine N-oxide levels.
Medicine: Potential therapeutic agent for reducing atherosclerotic lesion development.
Industry: Precursor in the synthesis of hydrocarbon surfactants and lipophilic alkyl parabens.
4-Nitrobenzoic acid
Mechanism of Action
3,3-Dimethylbutan-1-ol
Molecular Targets and Pathways: Targets microbial enzymes and pathways responsible for trimethylamine synthesis.
4-Nitrobenzoic acid
Mechanism: Acts as a precursor in various biochemical pathways, including the synthesis of 4-aminobenzoic acid.
Molecular Targets and Pathways: Involved in the biosynthesis of folic acid and other essential compounds.
Comparison with Similar Compounds
3,3-Dimethylbutan-1-ol
Similar Compounds: 3,3-Dimethylbutane, 3,3-Dimethylbutanoic acid.
Uniqueness: Its ability to inhibit microbial trimethylamine formation sets it apart from other similar compounds.
4-Nitrobenzoic acid
Properties
CAS No. |
766546-24-1 |
---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,3-dimethylbutan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2,3)4-5-7/h1-4H,(H,9,10);7H,4-5H2,1-3H3 |
InChI Key |
LFLIQZHBAVJWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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